molecular formula C22H30N4 B247064 1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine

1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine

Katalognummer B247064
Molekulargewicht: 350.5 g/mol
InChI-Schlüssel: HTEDVUJLACDKGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine (BPP) is a chemical compound that has been studied for its potential therapeutic applications. BPP belongs to the class of piperazine derivatives, which have been found to possess various pharmacological activities. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been investigated.

Wirkmechanismus

1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine acts as a partial agonist at the serotonin 5-HT1A receptor, which results in the activation of the receptor and the subsequent modulation of neurotransmitter release. The compound also acts as an antagonist at the dopamine D2 receptor, which results in the inhibition of dopamine release. The modulation of these receptors is believed to be responsible for the therapeutic effects of 1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine.
Biochemical and Physiological Effects:
1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine has been found to exhibit anxiolytic and antidepressant-like effects in animal models. The compound has also been found to reduce the locomotor activity and induce catalepsy, which are indicative of antipsychotic activity. 1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine has been shown to increase the levels of serotonin and dopamine in the prefrontal cortex and striatum, respectively, which suggests that the compound modulates the activity of these neurotransmitters.

Vorteile Und Einschränkungen Für Laborexperimente

1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine has several advantages for lab experiments, including its high affinity and selectivity for the serotonin 5-HT1A receptor, which allows for the precise modulation of this receptor. The compound also exhibits antipsychotic activity, which makes it a potential candidate for the treatment of schizophrenia and other psychiatric disorders. However, 1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine has some limitations, including its poor solubility in water and the lack of clinical studies to evaluate its safety and efficacy.

Zukünftige Richtungen

For the study of 1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine include the evaluation of its safety and efficacy in clinical trials, the investigation of its potential use as a treatment for psychiatric disorders, and the development of new analogs with improved pharmacological properties. The use of 1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine in combination with other drugs may also be explored to enhance its therapeutic effects. Additionally, the development of new synthesis methods and the investigation of the structure-activity relationship of 1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine may lead to the discovery of new compounds with enhanced pharmacological properties.

Synthesemethoden

1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine can be synthesized using different methods, including the one-pot synthesis method, the Suzuki coupling reaction, and the Buchwald-Hartwig amination reaction. The one-pot synthesis method involves the reaction of 1-benzyl-4-chloropiperazine with 1-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid in the presence of a base and a coupling agent. The Suzuki coupling reaction involves the reaction of 1-benzyl-4-bromo-piperazine with 1-(pyridin-2-ylmethyl)piperidine-4-boronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 1-benzyl-4-iodo-piperazine with 1-(pyridin-2-ylmethyl)piperidine-4-amine in the presence of a palladium catalyst.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine has been studied for its potential therapeutic applications, including as an antidepressant, anxiolytic, and antipsychotic agent. The compound has been found to exhibit high affinity and selectivity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine has also been found to modulate the activity of the dopamine D2 receptor, which is implicated in the pathophysiology of schizophrenia and other psychiatric disorders.

Eigenschaften

Produktname

1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine

Molekularformel

C22H30N4

Molekulargewicht

350.5 g/mol

IUPAC-Name

1-benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine

InChI

InChI=1S/C22H30N4/c1-2-6-20(7-3-1)18-25-14-16-26(17-15-25)22-9-12-24(13-10-22)19-21-8-4-5-11-23-21/h1-8,11,22H,9-10,12-19H2

InChI-Schlüssel

HTEDVUJLACDKGU-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC=N4

Kanonische SMILES

C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.